2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation of 3-bromo-5-chlorosalicylaldehyde with 2-(2-methylphenyl)-1,3-benzoxazol-5-amine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a corresponding hydroquinone.
Condensation Reactions: The imine group can participate in further condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Scientific Research Applications
2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is largely dependent on its interaction with biological targets. The compound can form coordination complexes with metal ions, which can then interact with enzymes or receptors in biological systems. The Schiff base moiety allows for the formation of stable complexes that can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloro-6-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-3,5-dimethylphenol
- 2-bromo-4-methylphenol
- 2-bromo-p-cresol
Uniqueness
2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of metal complexes and bioactive molecules, distinguishing it from other similar compounds that may lack this moiety.
Properties
Molecular Formula |
C21H14BrClN2O2 |
---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14BrClN2O2/c1-12-4-2-3-5-16(12)21-25-18-10-15(6-7-19(18)27-21)24-11-13-8-14(23)9-17(22)20(13)26/h2-11,26H,1H3 |
InChI Key |
RWRHIBWDHVAQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O |
Origin of Product |
United States |
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